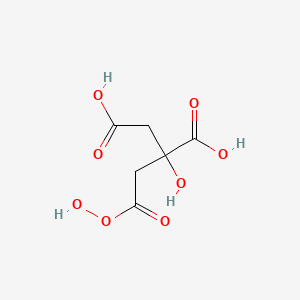![molecular formula C13H10FNO B14286981 N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine CAS No. 137466-19-4](/img/structure/B14286981.png)
N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine: is a chemical compound that belongs to the class of organic compounds known as hydroxylamines. These compounds are characterized by the presence of a hydroxylamine functional group, which consists of an amine group bonded to a hydroxyl group. The unique structure of this compound, featuring a fluoro-substituted cyclopenta[a]naphthalene moiety, makes it of particular interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine typically involves the reaction of 9-fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of hydroxylamine pathways is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The fluoro-substituted cyclopenta[a]naphthalene moiety enhances its binding affinity and specificity for certain molecular targets, leading to its observed biological effects.
類似化合物との比較
- N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)amine
- N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine
- N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine derivatives
Comparison:
- N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)amine: Lacks the hydroxyl group, which may result in different reactivity and biological activity.
- N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine: Contains an additional nitrogen atom, potentially altering its chemical properties and interactions.
- This compound derivatives: Variations in the substituents on the hydroxylamine group can lead to differences in reactivity, stability, and biological activity.
The unique structure of this compound, particularly the presence of the fluoro-substituted cyclopenta[a]naphthalene moiety, distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
CAS番号 |
137466-19-4 |
|---|---|
分子式 |
C13H10FNO |
分子量 |
215.22 g/mol |
IUPAC名 |
N-(9-fluoro-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H10FNO/c14-10-3-1-2-8-4-5-9-6-7-11(15-16)13(9)12(8)10/h1-5,16H,6-7H2 |
InChIキー |
NUJBDKYAPZVOGH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NO)C2=C1C=CC3=C2C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
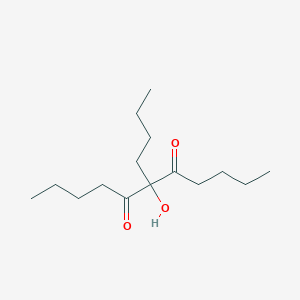
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)
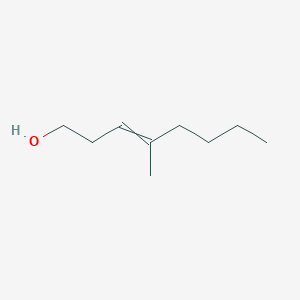
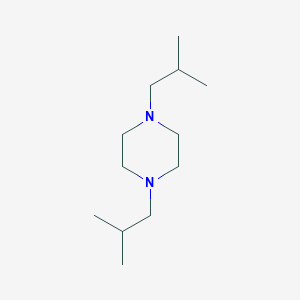
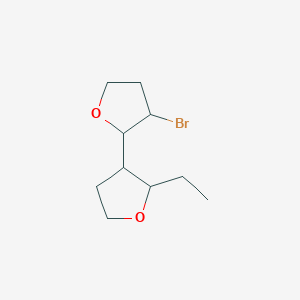
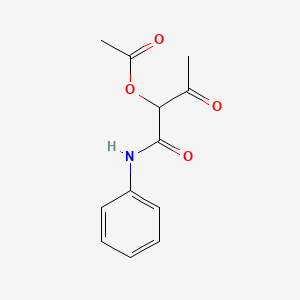



![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

